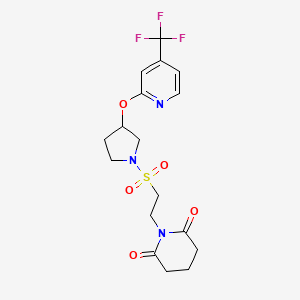

N-(4-methoxy-3-methylphenyl)acetamide

Descripción general

Descripción

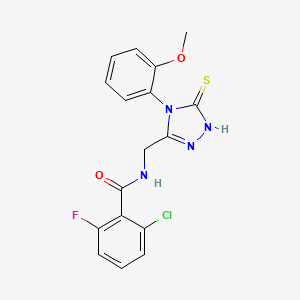

Molecular Structure Analysis

The molecular formula of “N-(4-methoxy-3-methylphenyl)acetamide” is C10H13NO2 . The InChI code is 1S/C10H13NO2/c1-7-6-9(11-8(2)12)4-5-10(7)13-3/h4-6H,1-3H3,(H,11,12) .Physical And Chemical Properties Analysis

“N-(4-methoxy-3-methylphenyl)acetamide” has a molecular weight of 179.22 .Aplicaciones Científicas De Investigación

- N-(4-methoxy-3-methylphenyl)acetamide is structurally related to acetaminophen (paracetamol). It exhibits analgesic (pain-relieving) and antipyretic (fever-reducing) effects. Researchers have studied its mechanism of action and potential applications in pain management and fever control .

- The compound has been investigated as a substrate for non-invasive breath testing. Specifically, N-(4-methoxy-3-methylphenyl)acetamide can be metabolized in the liver, making it useful for assessing hepatic mitochondrial beta-oxidation. Researchers have explored its role in diagnosing liver injury, especially in acute hepatitis .

- Crystals of N-(4-methoxy-3-nitrophenyl)acetamide (a derivative of the compound) have been grown and analyzed using X-ray diffraction. These studies contribute to understanding its crystal structure and mechanisms of action .

- Given its structural similarity to acetaminophen, researchers have explored the potential of N-(4-methoxy-3-methylphenyl)acetamide as a lead compound for developing novel analgesics or antipyretics. Investigating its pharmacokinetics and safety profile is crucial for drug development .

- Chemists use this compound as a building block in organic synthesis. Its functional groups allow for diverse modifications, making it valuable for creating more complex molecules. Researchers explore its reactivity and applications in designing new compounds .

- Investigating the interactions of N-(4-methoxy-3-methylphenyl)acetamide with biological receptors (such as enzymes or proteins) provides insights into its potential therapeutic effects. Researchers study its binding affinity and selectivity to specific targets .

Analgesic and Antipyretic Properties

Metabolic Studies

Crystallography and Mechanism of Action

Pharmaceutical Development

Chemical Synthesis and Organic Chemistry

Biological Activity and Receptor Interactions

Mecanismo De Acción

The mechanism of action of “N-(4-methoxy-3-methylphenyl)acetamide” is not fully understood, but it is believed to involve inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-methoxy-3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-6-9(11-8(2)12)4-5-10(7)13-3/h4-6H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBJOBHAURZVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-3-methylphenyl)acetamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)

![N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2508755.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2508756.png)

![2-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]imidazo[1,2-a]pyridine](/img/structure/B2508762.png)

![ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508769.png)

![3-(1,3-Benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2508770.png)

![4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2508771.png)

![1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2508772.png)